1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Overview
Description
“1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)” is an electrophilic fluorinating agent . It is also known by the synonyms Accufluor™, Accufluor™ NFTh, and Accufluor NFTh . It is used to fluorinate aromatic rings, olefins, dienol acetates, and enol ethers .
Synthesis Analysis
The synthesis of “1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)” involves the reaction of 4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane with fluorine and boron trifluoride .Molecular Structure Analysis
The molecular formula of “1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)” is C6H13B2F9N2O . Its molecular weight is 321.79 g/mol . The InChI string isInChI=1S/C6H13FN2O.2BF4/c7-8-1-4-9 (10,5-2-8)6-3-8;2*2-1 (3,4)5/h10H,1-6H2;;/q+2;2*-1
. Chemical Reactions Analysis
This compound can be used to fluorinate aromatic rings, olefins, dienol acetates, and enol ethers . When reacted with an active methylene compound in the presence of ZnCl2, the corresponding mono or di-fluoro derivative can be isolated .Physical and Chemical Properties Analysis
The compound is a solid and has a molecular weight of 321.79 g/mol . It is soluble in water and sparingly soluble in dimethylformamide and acetonitrile .Scientific Research Applications
Fluorination of Aromatic Rings, Olefins, Dienol Acetates, and Enol Ethers : This compound acts as an electrophilic fluorinating agent, effectively fluorinating various organic structures (Poss & Shia, 1999).
Selective Fluorofunctionalisation of Alkenes : It has been found to be highly effective in introducing a fluorine atom into organic molecules, particularly across phenyl-substituted carbon-carbon double bonds (Stavber, Zupan, Poss, & Shia, 1995).
Selective Fluorination of Polycyclic Aromatics : The compound is used for selective fluorination of polycyclic aromatic hydrocarbons, demonstrating specificity in the fluorination process (Stavber & Zupan, 1996).
Fluorofunctionalisation of Aromatic Ketones : It can selectively and quantitatively form α-fluoroketones when reacted with aryl alkyl ketones (Stavber, Jereb, & Zupan, 2000).
Application as a "Fluorine-Free" Functional Reagent in Organic Synthesis : Beyond being an electrophilic fluorinating agent, it also serves as a functional reagent in various organic reactions (Yang et al., 2020).
Direct α-Fluorination of Ketones Using N-F Reagents : It enables direct regiospecific fluorofunctionalization of ketones without prior activation of the target molecules (Stavber, Jereb, & Zupan, 2002).
Synthesis of Fluoro-Carbohydrates and Glycosides : A high-yield, one-step synthesis method for fluoro-sugars and their glycosides employs this compound (Burkart, Zhang, Hung, & Wong, 1997).
Versatile Mediator or Catalyst in Organic Synthesis : As a strong oxidant, it has been used as a mediator or catalyst in various functionalizations of organic compounds (Stavber, 2011).
Electrophilic Fluorination of β-Dicarbonyl Compounds : Efficient conversion of β-dicarbonyl compounds to mono- or difluoro derivatives is achieved with this reagent (Banks, Lawrence, & Popplewell, 1994).
Fluorination in Water : It has been used for effective fluorination of various organic compounds in water, illustrating its versatility in different mediums (Stavber, Zupan, Jereb, & Stavber, 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O.2BF4/c7-8-1-4-9(10,5-2-8)6-3-8;2*2-1(3,4)5/h10H,1-6H2;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMNFGYCLJZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13B2F9N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371995 | |
Record name | 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172090-26-5, 162241-33-0 | |
Record name | 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 162241-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 172090-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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